2-cyclopropyl-N4-propylpyrimidine-4,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2,4-diamino-6-chloropyrimidine was generated from a precursor by treatment with phosphorus oxychloride . After the reaction was quenched with ice water, the solution was hydrolyzed at 90 °C to obtain a good yield of the target intermediate .Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine are Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . This results in the disruption of cell cycle transition and gene transcription, which are crucial processes in cell proliferation .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle transition and gene transcription pathways . The downstream effects of this disruption include the arrest of cell proliferation and the potential induction of cell death .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDKs, disruption of cell cycle transition and gene transcription, and potential induction of cell death . These effects can lead to the arrest of cell proliferation, which is particularly relevant in the context of cancer treatment .
Properties
IUPAC Name |
2-cyclopropyl-4-N-propylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-5-12-9-6-8(11)13-10(14-9)7-3-4-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALQJQDQQKJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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